3,4-Dihydroxy-3-methyloxolan-2-one
Description
3,4-Dihydroxy-3-methyloxolan-2-one (IUPAC name: this compound) is a cyclic lactone with a furanone backbone. It is naturally occurring, isolated from chickpea (Cicer arietinum) and identified in pulses, where it may contribute to secondary metabolite pathways . Structurally, it features a hydroxyl group at position 4, a methyl group at position 3, and a ketone group at position 2 (Figure 1). Its molecular formula is C₅H₈O₄, with a molecular weight of 132.12 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-3-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTGZAWPVDWARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(COC1=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466785 | |
| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63700-30-1, 18465-71-9 | |
| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-methyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of dihydroxyacetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and intramolecular cyclization, to form the desired lactone .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4-Dihydroxy-3-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the lactone ring play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Reactivity and Applications: The chloromethyl derivative (CAS 2463-45-8) exhibits high reactivity in nucleophilic substitutions, making it valuable for synthesizing cross-linked polymers . Phenyl-substituted analogs (e.g., 4-phenyl and 4,5-diphenyl) demonstrate enhanced thermal stability and are used in asymmetric catalysis or as intermediates in drug design . The bis-methoxyphenyl analog (FDB020276) shows promise in biomedical research due to its antioxidant activity, attributed to its phenolic groups .
Biological Relevance :
- This compound’s natural occurrence suggests a role in plant defense or signaling, though its exact function requires further study .
- Synthetic analogs with aromatic or halogenated groups lack significant biological activity but are industrially critical .
Solubility and Stability :
- Polar substituents (e.g., hydroxyl groups) in the target compound increase water solubility compared to phenyl or chloromethyl derivatives, which are more lipophilic .
- The chloromethyl derivative’s instability in humid environments necessitates specialized storage, unlike the stable phenyl analogs .
Biological Activity
3,4-Dihydroxy-3-methyloxolan-2-one, also known as 2-C-Methyl-D-erythrono-1,4-lactone, is a chiral compound with significant biological relevance. Its unique structure, characterized by two hydroxyl groups and a methyloxolanone ring, allows it to play crucial roles in various metabolic pathways and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀O₅
- Molecular Weight : 174.14 g/mol
- Structural Features :
- Contains a dihydroxy oxolanone structure.
- Exists in multiple stereochemical configurations, affecting its reactivity and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-3,4-Dihydroxy-3-methyloxolan-2-one | Dihydroxy oxolanone structure | Different stereochemistry affecting reactivity |
| (3S,4R)-3,4-Dihydroxy-3-methyloxolan-2-one | Similar dihydroxy structure | Unique stereochemical configuration |
Metabolic Pathways
Research indicates that this compound is involved in:
- Isoprenoid Biosynthesis : It plays a role in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which are crucial for the synthesis of terpenes and steroids.
- Stress Metabolite : In certain plant species, this compound acts as a stress metabolite, indicating its role in plant defense mechanisms.
Enzyme Interactions
The compound has been shown to interact with specific enzymes related to metabolic processes. These interactions suggest potential therapeutic applications:
- Enzyme Inhibition/Activation : Depending on the biological context, it can function as an enzyme inhibitor or activator, influencing various metabolic pathways and cellular regulation.
Plant Interaction
A notable study highlighted that this compound acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. While the compound alone does not induce oviposition, it works synergistically with other plant extracts to influence egg-laying behavior.
Cancer Research
In the context of cancer treatment, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance:
- A study evaluated the inhibitory effects of lactone derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in tested lines .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Targeting : It can selectively inhibit or activate enzymes involved in key metabolic pathways.
- Synergistic Effects : The compound's activity may be enhanced when combined with other metabolites or compounds from plant sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
